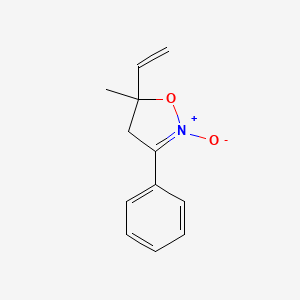
5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of ethenyl, methyl, oxo, and phenyl groups, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of an ethenyl-substituted ketone with a phenyl-substituted amine in the presence of a catalyst. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. Post-reaction, the product is typically purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Propenoic acid, 3-phenyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester
Uniqueness
5-Ethenyl-5-methyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
61111-69-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethenyl-5-methyl-2-oxido-3-phenyl-4H-1,2-oxazol-2-ium |
InChI |
InChI=1S/C12H13NO2/c1-3-12(2)9-11(13(14)15-12)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
DMILKXAJRLZLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=[N+](O1)[O-])C2=CC=CC=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















